

Why are my regression coefficients not statistically significant?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ST362

Cat. No.: B13436914

[Get Quote](#)

Technical Support Center: Regression Analysis

This guide provides troubleshooting steps and answers to frequently asked questions regarding non-significant regression coefficients, tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Non-Significant Regression Coefficients

Question: Why are my regression coefficients not statistically significant?

Answer:

A non-significant regression coefficient (indicated by a p-value > 0.05) suggests that, based on your sample data, you cannot confidently conclude that a relationship exists between the predictor and the outcome variable in the population.^[1] There are several potential reasons for this. The following table summarizes the most common causes, how to diagnose them, and potential solutions to address the issue in your experimental analysis.

Potential Cause	Diagnosis	Potential Solutions
Small Sample Size / Low Statistical Power	Perform a post-hoc power analysis. If statistical power is low (typically < 0.8), your study may not have been able to detect a true effect. [2] [3]	Increase the sample size for future experiments. If the effect size is small, a larger sample will be needed to achieve adequate power. [4] [5]
Multicollinearity	Calculate the Variance Inflation Factor (VIF) for each predictor. A VIF greater than 5-10 suggests high multicollinearity. [6] [7] Examine a correlation matrix of your predictors for high correlation coefficients.	Remove one of the highly correlated variables. [8] Combine the correlated variables into a single composite score. Use advanced regression techniques like ridge regression. [8]
Omitted Variable Bias	Review existing literature and theory to determine if any key variables are missing from your model. The inclusion of a new, relevant variable may change the significance of others. [9] [10] [11]	Include the omitted variable in your regression model. If the variable cannot be measured, acknowledge this as a limitation or use an instrumental variable approach. [12]
Incorrect Functional Form	Plot the residuals of your model against the predicted values. A discernible pattern (e.g., a U-shape) suggests a non-linear relationship. [13]	Apply a non-linear transformation to the predictor or outcome variable (e.g., logarithmic, polynomial). Use a non-linear regression model.
Measurement Error	Review your data collection protocols. High variability or known inaccuracies in measurement can obscure a true relationship.	Improve measurement precision in future experiments. Use statistical methods that account for measurement error, such as errors-in-variables models.
No True Relationship	The non-significant result may accurately reflect a lack of a	Report the non-significant finding. This is a valid and

meaningful relationship
between the variables.[13]

important result in itself.[14]
Focus on other significant
predictors in your model.

Frequently Asked Questions (FAQs)

Q1: What does a non-significant p-value truly mean?

A non-significant p-value indicates that the observed data are not sufficient to reject the null hypothesis, which states that the coefficient is zero.[1] It does not prove that there is no effect; it simply means that the evidence from your sample is not strong enough to conclude that an effect exists in the population.[15][16]

Q2: Should I automatically remove non-significant variables from my model?

Not necessarily. There are several reasons to keep a non-significant variable:

- **Confounding:** The variable may be an important confounder that needs to be controlled for to get unbiased estimates of other variables. Removing it could introduce omitted variable bias. [9][10]
- **Theoretical Importance:** The variable may be central to your hypothesis, and its non-significance is an important finding in itself.[14]
- **Multicollinearity:** The variable might be non-significant due to multicollinearity, but its removal could affect the coefficients of other correlated variables.[7][17]

Q3: Can my overall model be significant (significant F-test) even if some individual coefficients are not?

Yes. A significant F-test indicates that your set of independent variables, when taken together, significantly predicts the dependent variable.[18] However, this does not mean every individual predictor is significant. This often occurs when you have a mix of strong and weak predictors, or when multicollinearity is present.[17]

Q4: How large of a sample size do I need to achieve statistical significance?

The required sample size depends on three main factors:

- Effect Size: The magnitude of the relationship you are trying to detect. Smaller effects require larger samples.
- Significance Level (alpha): Usually set at 0.05.
- Statistical Power: The desired probability of detecting a true effect, typically set at 0.80 or higher.[\[2\]](#)[\[3\]](#)

You can use a power analysis before conducting your experiment to estimate the necessary sample size.[\[2\]](#)[\[4\]](#)

Q5: What is the difference between statistical significance and practical (or clinical) significance?

With a very large sample size, even a tiny, trivial effect can become statistically significant.[\[19\]](#) Practical or clinical significance refers to whether the magnitude of the effect is meaningful in a real-world context. It's crucial to interpret the effect size (i.e., the regression coefficient) in addition to the p-value.[\[20\]](#)

Experimental Protocol Example: Dose-Response Analysis

Objective: To determine the effect of a new compound (Drug-X) on the reduction of a cancer biomarker (Bio-Y) in a preclinical model, while controlling for the initial tumor volume.

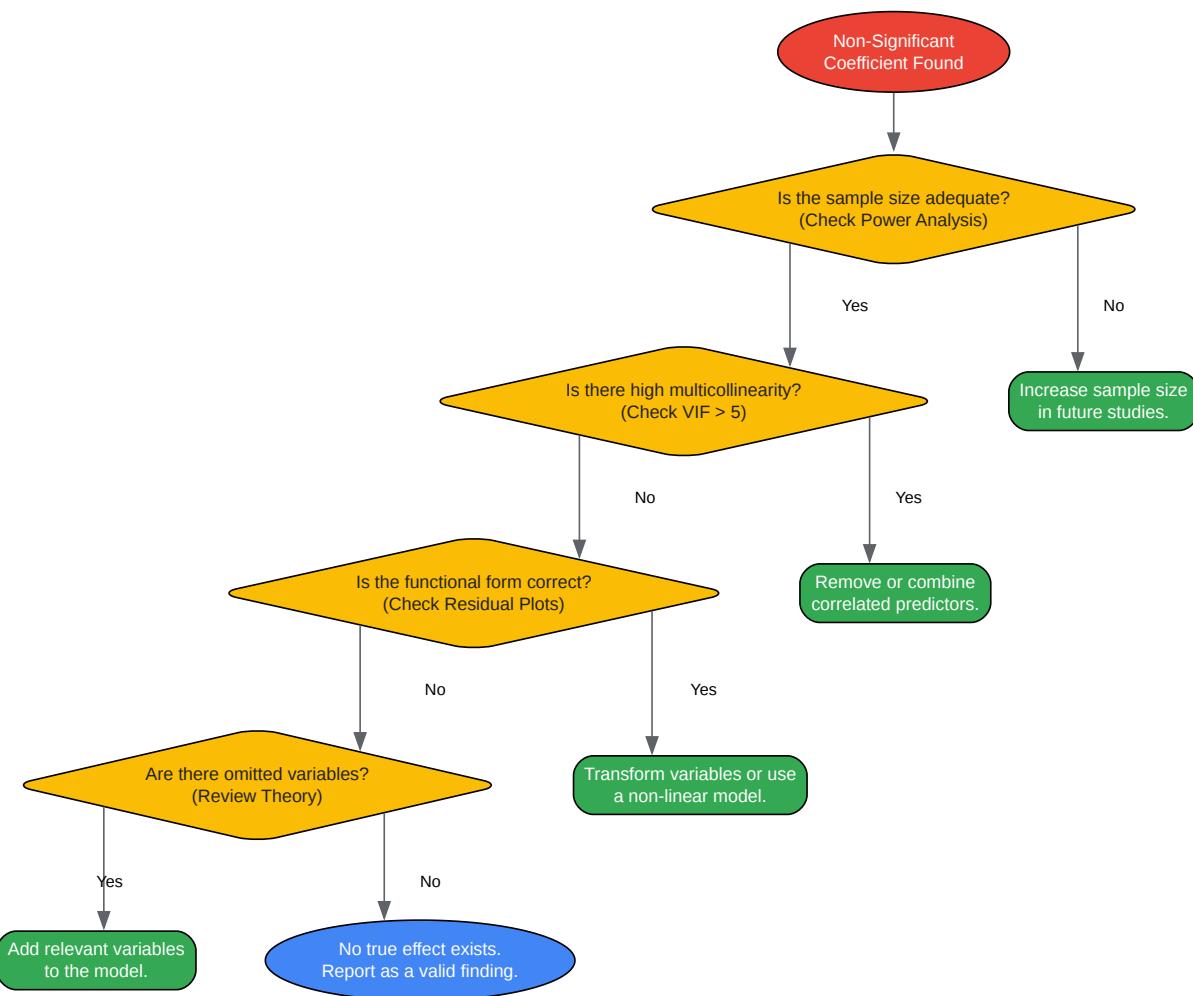
Methodology:

- Experimental Design: 60 subjects are randomly assigned to one of six groups (n=10 per group): a vehicle control group and five groups receiving different doses of Drug-X (10, 20, 30, 40, 50 mg/kg).
- Data Collection: The initial tumor volume (mm^3) is measured at day 0. After 14 days of treatment, the level of Bio-Y in the tumor tissue is quantified.

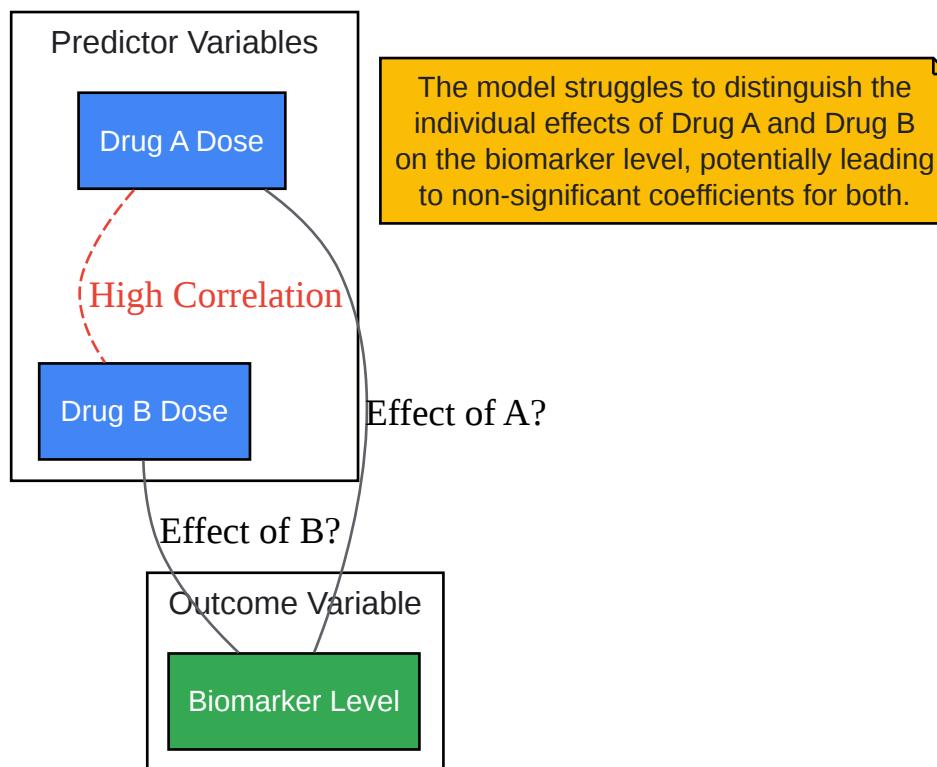
- Statistical Model: A multiple linear regression model is used to analyze the data:

$$\text{BioY_Reduction} = \beta_0 + \beta_1(\text{Dose}) + \beta_2(\text{Initial_Volume}) + \varepsilon$$

- BioY_Reduction: The percentage reduction in biomarker Y.
- Dose: The dosage of Drug-X in mg/kg.
- Initial_Volume: The tumor volume at day 0.

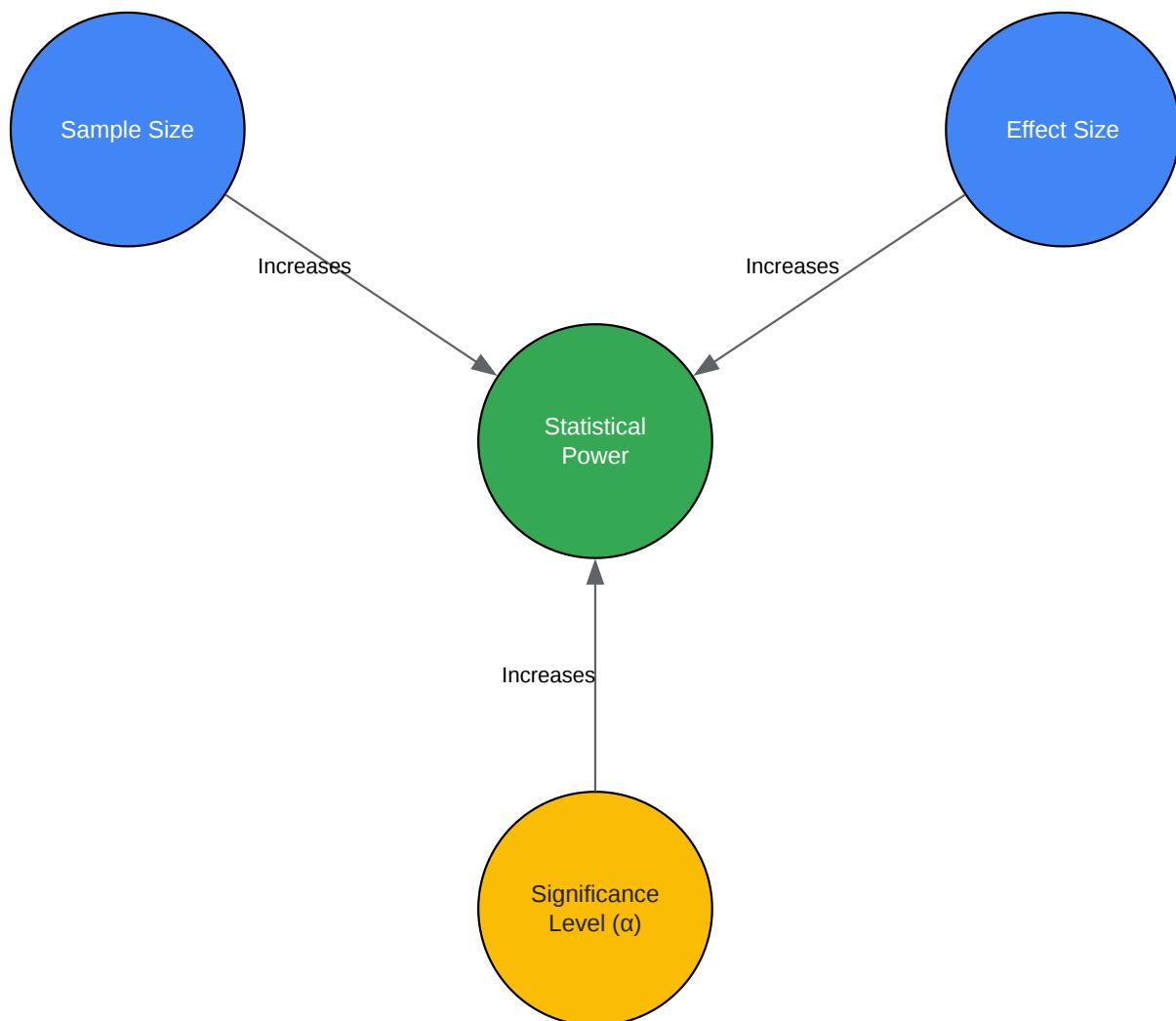

Scenario: Non-Significant Result

Upon analysis, the overall model is significant (F-test $p < 0.05$). The coefficient for Initial_Volume is significant ($p = 0.01$), but the coefficient for Dose is not ($p = 0.12$).


Troubleshooting in Context:

- Check for Power: A post-hoc power analysis is conducted. Given the observed effect size and sample size of 60, the power to detect an effect for the Dose variable was only 0.45. This suggests the study was underpowered.[2][3]
- Examine Functional Form: A scatter plot of Dose versus the residuals of the model is created. The plot shows a "U" shape, suggesting that the relationship between Dose and BioY_Reduction may not be linear. The effect might plateau or decrease at higher doses.
- Re-evaluate the Model: Based on the residual plot, a new model with a quadratic term for dose is fitted: $\text{BioY_Reduction} = \beta_0 + \beta_1(\text{Dose}) + \beta_2(\text{Dose}^2) + \beta_3(\text{Initial_Volume}) + \varepsilon$
- Interpret New Results: In the new model, both the Dose and Dose² terms are statistically significant. This indicates a non-linear dose-response relationship, where the effect of the drug changes at different dosage levels.

Visualizations


[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for non-significant regression coefficients.

[Click to download full resolution via product page](#)

Caption: Diagram illustrating the concept of multicollinearity.

[Click to download full resolution via product page](#)

Caption: Relationship between sample size, effect size, and statistical power.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. blog.minitab.com [blog.minitab.com]
- 2. ziaulmunim.com [ziaulmunim.com]
- 3. Statistical Power and Why It Matters | A Simple Introduction [scribbr.com]
- 4. web.pdx.edu [web.pdx.edu]
- 5. medium.com [medium.com]
- 6. Multicollinearity and misleading statistical results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.minitab.com [blog.minitab.com]
- 8. Multicollinearity in Regression Analysis - GeeksforGeeks [geeksforgeeks.org]
- 9. economictheoryblog.com [economictheoryblog.com]
- 10. What Is Omitted Variable Bias? | Definition & Examples [scribbr.com]
- 11. Omitted-variable bias - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Interpreting non-significant regression coefficients - Cross Validated [stats.stackexchange.com]
- 15. study.com [study.com]
- 16. regression - Interpretation of statistically non-significant coefficient - Cross Validated [stats.stackexchange.com]
- 17. Multicollinearity and statistical significance issue in regression model - Cross Validated [stats.stackexchange.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. quora.com [quora.com]
- To cite this document: BenchChem. [Why are my regression coefficients not statistically significant?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13436914#why-are-my-regression-coefficients-not-statistically-significant>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com